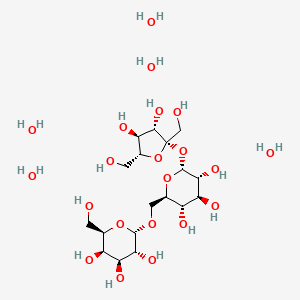
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is an aromatic ether.
Aplicaciones Científicas De Investigación
Oxygen Activation and Catalytic Oxidation
Molybdenum complexes, coordinated by functionalized iminophenolate ligands, have shown promise in oxygen activation and catalytic aerobic oxidation processes. These complexes demonstrate varied reactivity towards phosphanes, forming different molybdenum compounds. The structural variations and catalytic activities of these complexes suggest potential applications in industrial processes involving oxygen atom transfer and aerobic oxidation, with significant differences observed in the catalytic activity towards different substrates (Zwettler et al., 2016).
Mitsunobu 1-O-esterification
The Mitsunobu reaction has been utilized in the esterification of hydroxamic acids, including 1-hydroxy-2-oxo-3-phenyl-1,2-dihydroquinoxaline 4-oxide. This chemical reaction has proven useful in synthesizing esters from alcohols, showcasing the potential for generating diverse chemical structures and pharmaceutical intermediates (Kropacheva & Khlestkin, 2008).
Chlorine Substitution in Quinoxaline Derivatives
Studies on 3-Hydroxy-2-phenylquinoxaline 1-oxide have revealed an unusual chlorine substitution reaction when heated with acetyl chloride. This phenomenon indicates a unique behavior of quinoxaline derivatives under certain conditions, leading to the loss of the N-oxide function and the formation of chloro compounds. This insight opens up potential pathways for synthetic chemistry applications and the development of new chemical entities (Ahmad et al., 1965).
Propiedades
Nombre del producto |
4-Oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-oxido-3-(4-phenoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H20N2O3/c23-21-14-20(22(24)19-9-5-4-8-18(19)21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-3,6-7,10-14,18-19H,4-5,8-9H2 |
Clave InChI |
QUQPREFMDUPVMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)


![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225339.png)


![N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1225348.png)
